molecular formula C10H9NO B3116254 3-Methylisoquinolin-5-ol CAS No. 215237-76-6

3-Methylisoquinolin-5-ol

Cat. No.: B3116254
CAS No.: 215237-76-6
M. Wt: 159.18 g/mol
InChI Key: SRXHHRCNCNTDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylisoquinolin-5-ol is a derivative of isoquinoline . Isoquinolines are organic compounds with a nitrogen atom in the heterocyclic ring and are widely used as intermediates in the synthesis of various chemicals and pharmaceuticals .


Synthesis Analysis

The synthesis of isoquinoline derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Various methods have been reported for the synthesis of isoquinoline and its derivatives, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Skraup reaction . These reactions involve condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne .


Molecular Structure Analysis

The molecular formula of this compound is C10H9NO . The structure of this compound can be determined using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography .


Chemical Reactions Analysis

Isoquinoline derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in coupling-imination-annulation reactions with terminal alkynes and ammonium acetate in the presence of a palladium catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 159.18 g/mol . Other properties such as melting point, boiling point, density, solubility, color, and odor are not explicitly mentioned in the retrieved sources .

Scientific Research Applications

Complex Formation with Metal Perchlorates

The methyl substituent in 3-methylisoquinoline N-oxide exerts significant steric hindrance, stabilizing complexes with 3d metal(II) perchlorates. These complexes involve ratios of less than six of L to metal and include various combinations with Mn, Ni, Fe, Cu, and Zn. Such coordination chemistry is crucial in understanding the interactions of 3-methylisoquinolin-5-ol related structures with metal ions, potentially useful in catalysis or material science (Speca et al., 1979).

Synthesis and Characterization in Medicinal Chemistry

A novel ligand structurally related to this compound was synthesized and its metal complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) salts were prepared. These compounds were evaluated for antimicrobial activity against several bacteria and fungi, showcasing the potential of this compound derivatives in medicinal chemistry (Patel & Patel, 2017).

PARP Inhibition for Therapeutic Applications

3-Substituted analogues of 5-aminoisoquinolin-1-one (5-AIQ), structurally similar to this compound, were synthesized and evaluated as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an important drug design target. These analogues showed significant potential as water-soluble inhibitors for therapeutic applications (Woon et al., 2013).

Tautomerism and Photodimerisation Studies

Isoquinolin-3-ol, a compound closely related to this compound, was studied for its tautomerism and photodimerisation reactions. These reactions are essential in understanding the chemical properties and potential applications of isoquinolin derivatives in photochemistry and molecular switching (Jones, 1969).

Antimalarial Activity and SAR Studies

Derivatives of isoquinoline, structurally similar to this compound, were synthesized and evaluated for their antimalarial activity. This study provided insights into the structure-activity relationships (SAR) of these compounds, contributing to the development of new antimalarial drugs (Werbel et al., 1986).

Reactivity and Synthesis of Derivatives

The reactivity of 1-methylisoquinoline, a compound related to this compound, was studied for the synthesis of benzo[a]-quinolizine derivatives. Understanding the chemical reactivity of these compounds is crucial for developing new synthetic routes in organic chemistry (Abdallah et al., 2002).

Properties

IUPAC Name

3-methylisoquinolin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-5-9-8(6-11-7)3-2-4-10(9)12/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXHHRCNCNTDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2O)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylisoquinolin-5-ol
Reactant of Route 2
3-Methylisoquinolin-5-ol
Reactant of Route 3
Reactant of Route 3
3-Methylisoquinolin-5-ol
Reactant of Route 4
3-Methylisoquinolin-5-ol
Reactant of Route 5
Reactant of Route 5
3-Methylisoquinolin-5-ol
Reactant of Route 6
Reactant of Route 6
3-Methylisoquinolin-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.